sodium;octane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium octane-1-sulfonate involves the sulfonation of bromooctane with anhydrous sodium sulfite in the presence of a catalyst, such as tetrapropylammonium bromide . The reaction is carried out in a reaction container equipped with a cooling backflow device and mechanical agitation. The sulfonation process typically takes 16-24 hours. After the reaction, the mixture is subjected to reduced pressure to evaporate the water, and the residual solid is dried and ground . The crude product is then extracted using absolute alcohol and recrystallized to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of sodium octane-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form different sulfonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Sulfonate esters.
Scientific Research Applications
Chemistry: Sodium octane-1-sulfonate is extensively used as an ion-pairing reagent in HPLC for the analysis of organic compounds, peptides, and proteins . It helps in improving the resolution and sensitivity of the analysis.
Biology: In biological research, it is used to study the interaction of proteins and peptides with various ions. It also plays a role in the analysis of neurotransmitters and other biomolecules .
Medicine: Sodium octane-1-sulfonate is used in the pharmaceutical industry for the analysis of drug compounds and their metabolites. It helps in the separation and identification of complex mixtures in drug formulations .
Industry: In industrial applications, it is used as a surfactant and detergent in various formulations. It also finds use in the preparation of ion-exchange resins and other materials .
Mechanism of Action
Sodium octane-1-sulfonate exerts its effects primarily through ion-pairing and ion-exchange mechanisms. The sulfonic acid group interacts with positively charged ions, while the sodium ion interacts with negatively charged ions . This dual interaction facilitates the separation and analysis of various compounds in HPLC . The hydrocarbon chain provides hydrophobic interactions, further aiding in the separation process .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant used in protein analysis.
Sodium hexanesulfonate: Similar in structure but with a shorter hydrocarbon chain.
Sodium decanesulfonate: Similar in structure but with a longer hydrocarbon chain.
Uniqueness: Sodium octane-1-sulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in HPLC analysis, offering better resolution and sensitivity compared to other surfactants .
Properties
CAS No. |
2875-36-7 |
---|---|
Molecular Formula |
C8H17Na |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
sodium;octane |
InChI |
InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |
InChI Key |
JCTBGDVMRIUPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2-].[Na+] |
Origin of Product |
United States |
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